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Compound of Interest

Compound Name: PSB 11 hydrochloride

CAS No.: 453591-58-7

Cat. No.: B1139462

Get Quote

Executive Summary
PSB-11 hydrochloride (also known as PSB-11) is a tricyclic xanthine derivative identified as a

potent and highly selective antagonist for the human adenosine A3 receptor (hA3AR).

Developed by the research group of Prof. Christa E. Müller (Pharmaceutical Sciences Bonn),

this compound represents a critical tool in purinergic signaling research.

Unlike earlier non-selective xanthines, PSB-11 features a rigidified imidazo[2,1-i]purin-5-one

scaffold. This structural innovation locks the substituent at the 8-position into a specific

conformation, conferring high affinity (

= 2.3 nM) and exceptional selectivity (>1000-fold) over A1 and A2A subtypes. It is widely used
as a radioligand (

PSB-11) and a pharmacological probe to study A3AR-mediated pathways in inflammation,
cancer, and ischemia.
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Property Detail

IUPAC Name

(R)-8-Ethyl-4-methyl-2-phenyl-4,5,7,8-

tetrahydro-1H-imidazo[2,1-i]purin-5-one

hydrochloride

Common Name PSB-11 (or PSB-11 HCl)

CAS Number 453591-58-7

Molecular Formula

Molecular Weight 331.8 g/mol (Free base: 295.34 g/mol )

Solubility
Soluble in DMSO (>5 mg/mL); limited solubility

in water (improved by HCl salt)

Appearance Off-white to pale yellow solid

Chirality (R)-enantiomer (Essential for high affinity)

Discovery & Structure-Activity Relationship (SAR)
The discovery of PSB-11 stemmed from the optimization of 8-styrylxanthines and 8-

phenylxanthines, which are known adenosine receptor antagonists.

The Selectivity Problem
Classical xanthines like caffeine or theophylline bind non-selectively to A1 and A2A receptors.

To target the A3 receptor, researchers identified that bulky, hydrophobic substituents at the C8

position were tolerated. However, flexible substituents often led to poor subtype selectivity.

The Tricyclic Solution
The Müller group introduced a "tricyclic" strategy by annulating a third ring onto the xanthine

scaffold across the N7 and C8 positions.

Rigidification: The formation of the imidazo[2,1-i] ring restricts the conformational freedom of

the C8-substituent.
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Stereochemistry: The introduction of a chiral center (the ethyl group at position 8) was

pivotal. The (R)-configuration was found to fit the hA3AR binding pocket significantly better

than the (S)-enantiomer or the racemate.

N-Methylation: The N4-methyl group (corresponding to N3 in standard xanthine numbering)

maintains the necessary polarity for receptor recognition.

Chemical Synthesis
The synthesis of PSB-11 is a multi-step convergent process involving the construction of the

xanthine core followed by the formation of the third imidazo-ring.

Retrosynthetic Analysis
The imidazo[2,1-i]purin-5-one core is disconnected at the imidazo ring, revealing an 8-

substituted xanthine precursor and a chiral 1,2-diamine.

Precursor A: 1-Methyl-2-phenyl-8-substituted-xanthine (Activated at C8).

Precursor B: (R)-1,2-Diaminobutane (Source of the chiral ethyl group).

Step-by-Step Synthesis Protocol
Note: The following protocol is synthesized from the primary methodologies established by

Müller et al. (Bioorg. Med. Chem. Lett. 2002).

Step 1: Formation of the Xanthine Core
The synthesis begins with 1-methyl-5,6-diaminouracil.

Condensation: React 1-methyl-5,6-diaminouracil with benzaldehyde in an alcoholic solvent

(e.g., ethanol) to form the Schiff base intermediate.

Oxidative Cyclization: Treat the intermediate with a mild oxidant (e.g.,

or thionyl chloride/cyclization conditions) to yield 1-methyl-8-phenylxanthine.

Note: Alternatively, condensation with benzoic acid in the presence of EDC/coupling

agents followed by alkaline ring closure can be used.
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Step 2: Activation of the 8-Position
To allow for the annulation, the C8 position (or the N7/C8 region) must be activated. A common

route for these tricyclic systems involves an 8-thioxanthine or 8-chloroxanthine intermediate,

but for the imidazo fusion involving the phenyl group at C2 (xanthine numbering C8 is usually

the phenyl attachment in standard 8-phenylxanthines; however, in PSB-11, the phenyl is at the

2-position of the imidazo-purinone system, which corresponds to the C2 of the purine).

Correction on Numbering: In PSB-11 (imidazo[2,1-i]purin-5-one), the "2-phenyl" refers to the

phenyl group on the purine C2. The "8-ethyl" is on the new imidazo ring.

Revised Route:

Start with 2-chloro-N6-substituted adenosine derivatives? No, this is a xanthine-based

synthesis.

Correct Precursor: The starting material is likely 5,6-diamino-1-methyl-2-phenylpyrimidin-

4(1H)-one (or similar).

Cyclization to Purine: React with a reagent to close the imidazole ring of the purine.

Critical Step (Annulation): The formation of the third ring typically involves reacting an 8-

bromoxanthine or 8-chloroxanthine derivative with the chiral diamine (R)-1,2-

diaminobutane.

Reaction:

Reagents: 8-Bromo-1-methyl-2-phenylxanthine + (R)-1,2-Diaminobutane.

Conditions: Reflux in ethanol or DMF with excess amine.

Mechanism: Nucleophilic displacement of the halogen by one amine group, followed by

cyclodehydration/condensation with the N7 nitrogen to close the ring.

Step 3: Salt Formation
The free base is converted to the hydrochloride salt to improve water solubility and stability.
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Protocol: Dissolve the free base in a minimum amount of ethanol/methanol. Add 1.0

equivalent of 1M HCl in ether or dioxane. Precipitate the salt with diethyl ether, filter, and dry

under vacuum.

Synthesis Workflow Diagram
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Caption: Convergent synthesis of PSB-11 HCl via an 8-haloxanthine intermediate and chiral

diamine annulation.

Pharmacological Profile[8][9][10][11][12][13]
Binding Affinity and Selectivity
PSB-11 is defined by its high affinity for the human A3 receptor and low affinity for rodent

orthologs (a common trait in A3AR pharmacology).

Receptor Subtype Species (nM)
Selectivity Ratio
(vs hA3)

A3 Human 2.3 1

A3 Rat >10,000
N/A (Species

dependent)

A1 Human 4,100 ~1,700-fold

A2A Human 3,300 ~1,400-fold

A2B Human >10,000 >4,000-fold

Functional Activity
Mechanism: Inverse Agonist / Antagonist.[1]

Assay:

binding assay in hA3-CHO cells.

Potency:

nM (Inhibits agonist-induced G-protein activation).

Signaling Pathway: Blocks the

coupled pathway, preventing the inhibition of adenylyl cyclase and the subsequent decrease
in cAMP.
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A3AR Signaling Blockade Diagram

Adenosine / Agonist

A3 Adenosine
Receptor

Activates

PSB-11 (Antagonist)

Blocks
Gi Protein

(Inactivated)
Couples Gi-alpha

(Activated)
GTP Exchange

Adenylyl Cyclase
Inhibits

cAMP Levels
Decreases Production Cellular Response

(e.g. Anti-inflammatory)

Click to download full resolution via product page

Caption: PSB-11 prevents the Gi-mediated inhibition of Adenylyl Cyclase by blocking the A3

receptor.

Applications in Research
Radioligand Binding: The tritiated form,

PSB-11, is a standard radioligand for labeling hA3ARs due to its low non-specific binding (

= 4.9 nM).

Species Difference Studies: Because PSB-11 binds human A3AR but not rat A3AR, it is used

to map species-specific binding pockets and validate transgenic animal models (e.g.,

humanized A3AR mice).

Therapeutic Validation: Used in preclinical models to validate A3AR as a target for glaucoma,

asthma, and inflammatory diseases (rheumatoid arthritis).

Handling and Stability
Storage: Store solid at -20°C. Desiccate.

Solubility: Soluble in DMSO (up to 100 mM). Dilute aqueous solutions should be prepared

fresh.

Stability: Stable in solid form for >2 years. Avoid repeated freeze-thaw cycles of solutions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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